![molecular formula C10H10BrFN4 B1468068 {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248231-31-3](/img/structure/B1468068.png)

{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Overview

Description

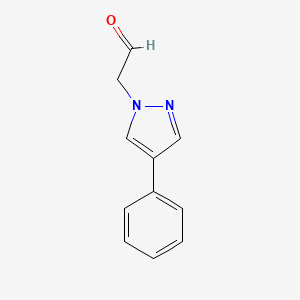

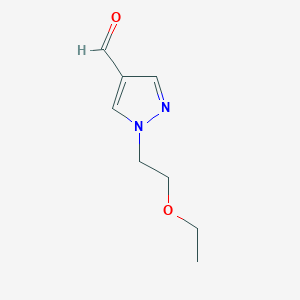

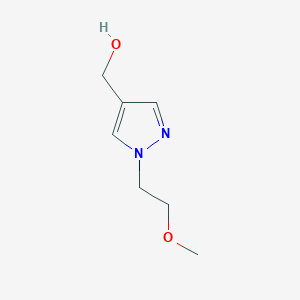

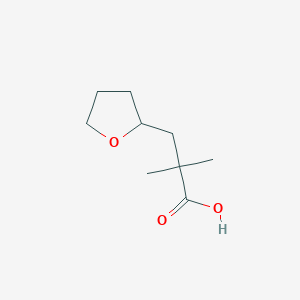

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. The compound also contains a bromo-fluorophenyl group and a methanamine group attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a bromo-fluorophenyl group, and a methanamine group. The exact structure would depend on the positions of these groups on the triazole ring .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. The bromo and fluoro substituents on the phenyl group could also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the bromo and fluoro substituents on the phenyl ring could significantly influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with high oral activity and solubility in water, highlighting its potential for both intravenous and oral administration in clinical settings. This compound is effective in pre-clinical tests relevant to emesis and depression, demonstrating the therapeutic potential of triazole derivatives in neuropsychiatric disorders (Harrison et al., 2001).

Antimicrobial Activities

Thomas et al. (2010) synthesized a new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, showing moderate to very good antibacterial and antifungal activities against pathogenic strains. This indicates the utility of triazole compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Biological Activity

Nagaraj et al. (2018) explored the synthesis and biological activity of triazole analogues, demonstrating significant antibacterial activity against human pathogenic bacteria. This study further supports the role of triazole derivatives in creating new antimicrobial solutions (Nagaraj, Srinivas, & Rao, 2018).

Antioxidant Properties

Hadjipavlou-Litina et al. (2022) reported on the synthesis and antioxidant capacity of novel 1,2,3-triazole-containing nitrones, finding several compounds with strong inhibitory effects on lipid peroxidation and potent hydroxyl radical scavenging activity. This highlights the potential of triazole compounds in antioxidant and anti-inflammatory applications (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).

Synthesis and Structural Characterization

Kariuki et al. (2021) conducted synthesis and structural characterization of isostructural thiazoles involving triazole derivatives, showcasing the role of these compounds in developing new materials with potential applications in various fields including catalysis and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole ring, like the one in this molecule, are often involved in interactions with various enzymes and receptors in the body. The exact target would depend on the specific structure of the compound and the organism it is interacting with .

Mode of Action

The compound could potentially form interactions with its target through the 1,2,3-triazole ring. This ring is a versatile pharmacophore and can form hydrogen bonds, dipole-dipole interactions, and π-π stacking interactions, which could lead to changes in the conformation or activity of the target .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially inhibit or enhance the activity of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Factors such as the compound’s size, polarity, and the presence of functional groups can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular signaling to alterations in metabolic activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active in different pH environments, or its stability could be affected by high temperatures .

Properties

IUPAC Name |

[1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN4/c11-9-3-7(1-2-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKGPNNAHAHUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(N=N2)CN)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)

![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)

![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)

![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)

![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)